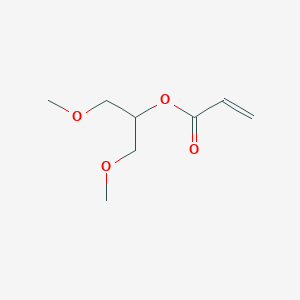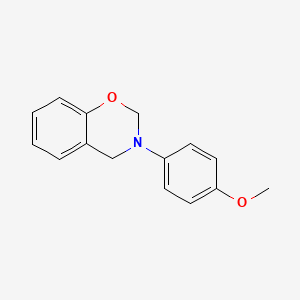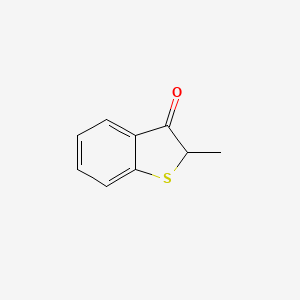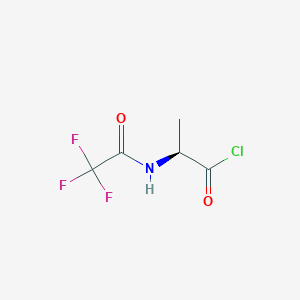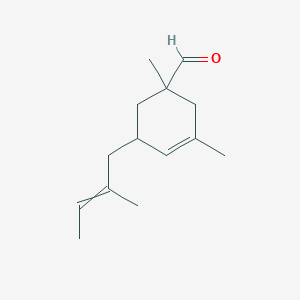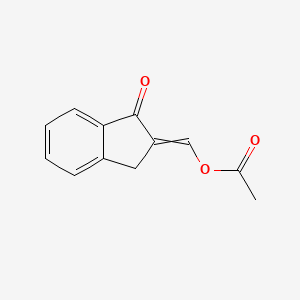
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is a chemical compound with a unique structure that includes an indene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate typically involves the reaction of indanone derivatives with acetic anhydride under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN₃) or halogenating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the formation of various derivatives that are useful in synthetic chemistry .
Biology and Medicine
It has been studied for its anti-inflammatory and antifungal properties . Researchers are exploring its use in drug development for treating various diseases .
Industry
In the materials science field, this compound is used in the production of polymers and other advanced materials. Its unique chemical properties make it suitable for creating materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes, leading to reduced inflammation or fungal growth . Its molecular structure allows it to fit into specific binding sites, disrupting normal biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene)but-2-enoic acid
- Indane-1,3-dione
- 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is unique due to its acetate group, which provides distinct reactivity compared to similar compounds. This functional group allows for a wider range of chemical modifications and applications .
Propiedades
Número CAS |
56794-25-3 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(3-oxo-1H-inden-2-ylidene)methyl acetate |
InChI |
InChI=1S/C12H10O3/c1-8(13)15-7-10-6-9-4-2-3-5-11(9)12(10)14/h2-5,7H,6H2,1H3 |
Clave InChI |
MBSLNJXGYGMLJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC=C1CC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



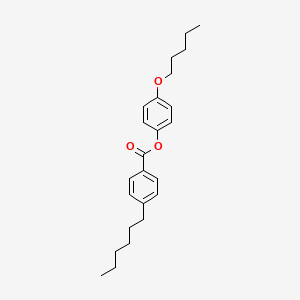


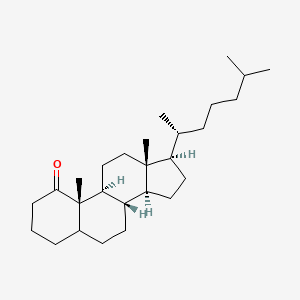

![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
